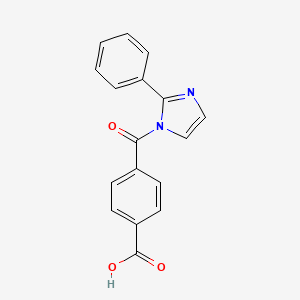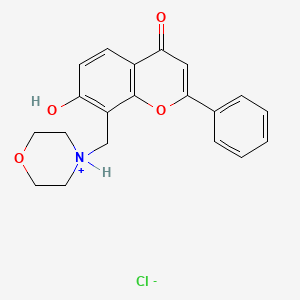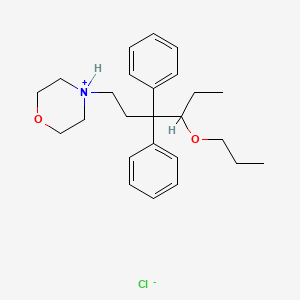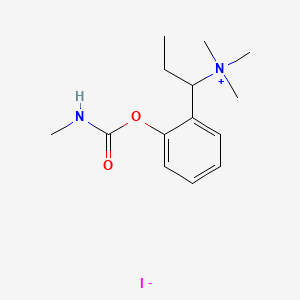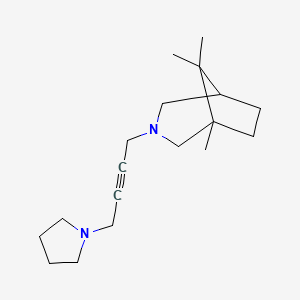
Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl N-(4-nitrophenyl)carbamate is an organic compound with the molecular formula C9H9ClN2O4 It is a carbamate derivative, characterized by the presence of a chloroethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with 2-chloroethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
While specific industrial production methods for 2-chloroethyl N-(4-nitrophenyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-(4-nitrophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Reduction: 2-chloroethyl N-(4-aminophenyl)carbamate.
Hydrolysis: 4-nitroaniline and 2-chloroethanol.
Scientific Research Applications
2-chloroethyl N-(4-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(4-nitrophenyl)carbamate involves its interaction with biological molecules. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can then interact with enzymes and other proteins. The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets. These interactions can disrupt normal cellular processes, leading to antimicrobial or other biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloroethyl N-(2-chloro-4-nitrophenyl)carbamate: Similar structure but with an additional chlorine atom on the phenyl ring.
2-chloroethyl N-(3-nitrophenyl)carbamate: Similar structure but with the nitro group in a different position on the phenyl ring.
Uniqueness
2-chloroethyl N-(4-nitrophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the nitro group on the phenyl ring can affect the compound’s electronic properties and its interactions with biological targets.
Properties
CAS No. |
60480-06-0 |
|---|---|
Molecular Formula |
C9H9ClN2O4 |
Molecular Weight |
244.63 g/mol |
IUPAC Name |
2-chloroethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H9ClN2O4/c10-5-6-16-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13) |
InChI Key |
COEVUZLBFRTZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


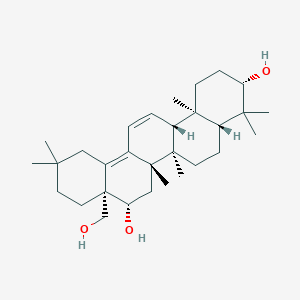
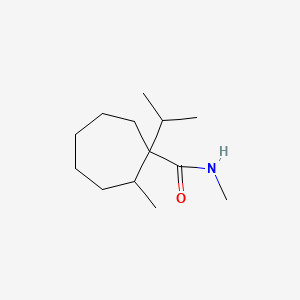
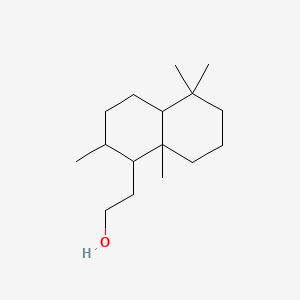
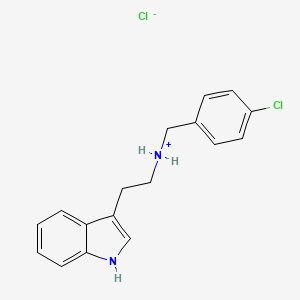

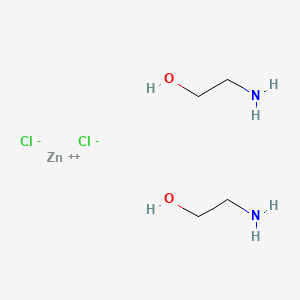
![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)

